N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide
Description
N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is a compound that combines the structural features of adamantane and benzene sulfonamide Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzene sulfonamide is a functional group commonly found in various pharmaceuticals
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3S/c1-24-16-5-15(20)17(6-14(16)19)25(22,23)21-10-18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,11-13,21H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYSKAVSGZNRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide typically involves the reaction of adamantane derivatives with benzene sulfonamide derivatives. One common method is the alkylation of adamantane with a suitable benzene sulfonamide precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity to its targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(adamantan-1-yl)methyl]-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.
N-[(adamantan-1-yl)methyl]-4-methoxybenzene-1-sulfonamide: Lacks the dichloro substitution on the benzene ring.
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzene-1-sulfonamide: Lacks the methoxy group on the benzene ring.
Uniqueness
N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both adamantane and benzene sulfonamide moieties allows for diverse applications and interactions with various molecular targets .
Biological Activity
N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides, in general, have been recognized for their antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships.
Chemical Structure
The compound features an adamantane moiety, which is known to enhance biological activity due to its unique three-dimensional structure. The presence of dichloro and methoxy groups on the benzene ring contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
This table illustrates the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency.
The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial folic acid synthesis. This is achieved by competitively inhibiting dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria. This inhibition leads to a depletion of nucleic acids necessary for bacterial growth and replication.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro. The anti-inflammatory activity is attributed to the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation pathways.
Study 1: Efficacy Against Mycobacterium tuberculosis
A study investigated the activity of this compound against Mycobacterium tuberculosis. The results indicated that the compound exhibited significant bactericidal activity at concentrations that were non-toxic to mammalian cells. This suggests potential for development as a novel therapeutic agent for tuberculosis treatment.
Study 2: Structure-Activity Relationship Analysis
Another research effort focused on modifying the sulfonamide structure to enhance its biological activity. Variations in substituents on the benzene ring were systematically tested to evaluate their impact on antimicrobial efficacy. The findings highlighted that electron-withdrawing groups like chlorine significantly increased potency compared to electron-donating groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
